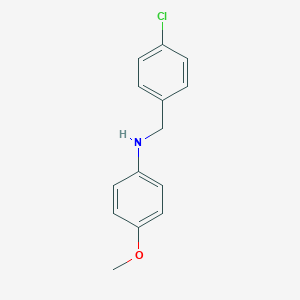

N-(4-chlorobenzyl)-4-methoxyaniline

Description

Contextual Significance within Organic Chemistry

The significance of N-(4-chlorobenzyl)-4-methoxyaniline in organic chemistry stems from its role as a versatile intermediate and a model compound for studying various chemical transformations. The synthesis of this compound can be achieved through several methods, including the reaction of 4-methoxyaniline with 4-chlorobenzyl chloride or via reductive amination of 4-chlorobenzaldehyde (B46862) with 4-methoxyaniline using a reagent like pinacolborane. ontosight.airsc.org

The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing chloro group on its aromatic rings makes it an interesting substrate for investigating reaction mechanisms and the electronic effects of substituents. Its structural framework is also found in more complex molecules with potential applications in materials science and pharmaceuticals. ontosight.ai

Detailed below are some of the reported chemical and physical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₄H₁₄ClNO |

| Molecular Weight | 247.72 g/mol |

| CAS Number | 20357-42-0 |

Table 1: Chemical and Physical Properties

Spectroscopic data is crucial for the characterization of this compound. The following table summarizes key shifts observed in its ¹H and ¹³C NMR spectra.

| Spectrum | Chemical Shifts (δ) in ppm |

| ¹H NMR (400 MHz, CDCl₃) | 7.26-7.22 (m, 4H), 6.73 (d, J = 8.9 Hz, 2H), 6.52 (d, J = 8.9 Hz, 2H), 4.19 (s, 2H), 3.76 (s, 1H, NH), 3.68 (s, 3H) rsc.org |

| ¹³C NMR (101 MHz, CDCl₃) | 152.4, 142.2, 138.4, 132.8, 128.8, 128.7, 115.0, 114.2, 55.8, 48.5 rsc.org |

Table 2: NMR Spectroscopic Data

Overview of Research Trajectories for N-Alkylated Anilines

The study of N-alkylated anilines, including this compound, is a dynamic area of organic chemistry with several key research directions.

Synthesis and Methodology Development: A primary focus is the development of efficient and sustainable methods for the N-alkylation of anilines. Traditional methods often involve the use of alkyl halides, which can have environmental drawbacks. Modern research explores greener alternatives, such as:

Reductive Amination: This involves the reaction of anilines with aldehydes or ketones in the presence of a reducing agent. rsc.org

Borrowing Hydrogen Catalysis: This atom-economical approach utilizes alcohols as alkylating agents, with water as the main byproduct. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Catalysts based on palladium, copper, and iron have been extensively studied for the N-arylation and N-alkylation of amines. organic-chemistry.orgacs.orgacs.org For instance, iron-catalyzed N-alkylation of anilines with alcohols offers an environmentally benign option. researchgate.net

Photocatalytic Methods: Visible-light photocatalysis is emerging as a powerful tool for the synthesis of N-aryl amines through catalytic dehydrogenation. rsc.orgrsc.org

Applications in Synthesis: N-alkylated anilines are valuable building blocks in the synthesis of more complex molecules. They are key intermediates in the preparation of pharmaceuticals, agrochemicals, dyes, and materials. ontosight.aiontosight.ai The ability to selectively introduce alkyl groups onto the nitrogen atom of anilines is crucial for tuning the properties of the final products.

Mechanistic Studies: Research also focuses on understanding the mechanisms of N-alkylation reactions. This includes investigating the role of catalysts, the influence of substituents on reactivity, and the potential for side reactions. For example, studies have explored the chemoselectivity between N-alkylation and C-alkylation of unprotected arylamines. acs.org

The exploration of compounds like this compound and the broader class of N-alkylated anilines continues to be a fertile ground for innovation in synthetic methodology and the creation of novel functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRCXKTWRYIKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359397 | |

| Record name | N-(4-chlorobenzyl)-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20357-42-0 | |

| Record name | N-(4-chlorobenzyl)-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N 4 Chlorobenzyl 4 Methoxyaniline

Classical and Established Synthetic Routes

Traditional methods for the synthesis of N-(4-chlorobenzyl)-4-methoxyaniline rely on fundamental organic reactions, primarily reductive amination and nucleophilic substitution. These routes are well-documented and widely employed due to their reliability and the accessibility of starting materials.

Reductive Amination Protocols for N-Benzylation

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and a primary route for synthesizing this compound. This process typically involves two main steps: the formation of an imine (or Schiff base) intermediate followed by its reduction to the target secondary amine.

The initial step is the condensation reaction between 4-methoxyaniline and 4-chlorobenzaldehyde (B46862). This reaction is generally carried out in a suitable solvent, such as ethanol (B145695), and is often facilitated by heating. A specific experimental procedure involves stirring a mixture of 4-methoxyaniline (0.02 mol) and 4-chlorobenzaldehyde (0.02 mol) in ethanol at 367 K for two hours, which produces the intermediate, N-(4-chlorobenzylidene)-4-methoxyaniline, in an 81% yield. researchgate.netnih.govnih.gov

The second step is the reduction of the isolated imine. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). To avoid the unwanted reduction of the starting aldehyde, the imine is typically formed and isolated before the reducing agent is introduced. dergipark.org.tr The C=N double bond of the Schiff base is selectively reduced to a C-N single bond, yielding the final this compound product.

Alternatively, the synthesis can be performed as a one-pot reaction where the amine and aldehyde are mixed in the presence of a reducing agent that is selective for the iminium ion over the carbonyl group. Reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used for this purpose. More recent protocols have employed systems like NaBH₄ combined with cation exchange resins (e.g., DOWEX-50WX8) or Lewis acids, which can facilitate the reaction at room temperature with high efficiency, often achieving yields between 85% and 93% for analogous anilines and aldehydes.

| Amine | Aldehyde | Reducing System | Solvent | Time | Yield |

|---|---|---|---|---|---|

| Aniline (B41778) | Benzaldehyde | NaBH₄ / DOWEX-50WX8 | THF | 20 min | 93% |

| 4-bromoaniline | 4-chlorobenzaldehyde | NaBH₄ / DOWEX-50WX8 | THF | 30 min | 90% |

| 4-methoxyaniline | 4-bromobenzaldehyde | NaBH₄ / DOWEX-50WX8 | THF | 40 min | 88% |

| Aniline | 4-chlorobenzaldehyde | NaBH₄ / NaH₂PO₄·H₂O | THF (reflux) | 65 min | 91% |

Nucleophilic Substitution Reactions in Aniline Synthesis

The direct N-alkylation of 4-methoxyaniline via a nucleophilic substitution reaction provides another classical route to the target compound. This method involves the reaction of 4-methoxyaniline with a suitable benzylating agent, typically 4-chlorobenzyl chloride.

In this Sₙ2 reaction, the nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride and displacing the chloride leaving group. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the aniline nucleophile. A mild base, such as sodium bicarbonate or sodium carbonate, is often used. orgsyn.org

To favor the formation of the desired monosubstituted product, this compound, and minimize the formation of the disubstituted tertiary amine, a significant excess of the starting aniline is often employed. dergipark.org.trorgsyn.org The reaction is typically heated to ensure a reasonable reaction rate. For example, a procedure for the synthesis of the parent benzylaniline involves heating aniline with benzyl (B1604629) chloride in the presence of aqueous sodium bicarbonate at 90-95°C for approximately four hours. orgsyn.org After the reaction is complete, the excess aniline is removed by distillation under reduced pressure.

| Nucleophile | Electrophile | Base | Conditions | Key Feature |

|---|---|---|---|---|

| Aniline (4 equiv.) | Benzyl chloride (1 equiv.) | Sodium Bicarbonate | 90-95°C, 4 hours | Excess aniline minimizes dialkylation |

| Substituted Anilines | Benzyl Halide | Various | Heating | General method for N-benzylanilines |

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has increasingly turned to catalytic methods to improve the efficiency, selectivity, and scope of reactions. For the synthesis of this compound, transition metal catalysis offers powerful alternatives to classical routes.

Transition Metal-Catalyzed Amination Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone of modern C-N bond formation. While traditionally applied to the coupling of amines with aryl halides (Csp²-X), this methodology has been extended to include the N-alkylation of amines with alkyl or benzyl halides (Csp³-X).

The synthesis of this compound via this method would involve the cross-coupling of 4-methoxyaniline with 4-chlorobenzyl chloride. The reaction requires a palladium catalyst, which typically consists of a palladium(0) precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), or a palladium(II) salt like Pd(OAc)₂ that is reduced in situ. A crucial component of the catalytic system is a bulky, electron-rich phosphine (B1218219) ligand. Ligands such as XPhos, BINAP, or DPEphos are commonly employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. wikipedia.orgmit.edu

The reaction is carried out in the presence of a strong, non-nucleophilic base, with sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices. libretexts.org Anhydrous, aprotic solvents like toluene (B28343) or dioxane are typically used. libretexts.org This catalytic approach is valued for its broad functional group tolerance and its ability to proceed under relatively mild conditions compared to some classical methods.

| Component | Example(s) | Function |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Forms the active Pd(0) catalyst |

| Ligand | XPhos, (rac)-BINAP, DPEphos | Stabilizes the Pd center and facilitates catalytic cycle |

| Base | NaOt-Bu, KOt-Bu, LiHMDS | Deprotonates the amine, facilitates catalyst regeneration |

| Solvent | Toluene, Dioxane, THF | Provides an inert medium for the reaction |

Rhodium complexes have emerged as highly effective catalysts for direct, one-pot reductive amination reactions. This approach circumvents the need for pre-forming and isolating the imine intermediate, offering a more streamlined and atom-economical process.

In a rhodium-catalyzed protocol for the synthesis of this compound, the starting materials—4-methoxyaniline and 4-chlorobenzaldehyde—are combined in the presence of a rhodium catalyst and a reducing agent. A commonly used and highly active catalyst is the chlorodicarbonylrhodium(I) dimer, [RhCl(CO)₂]₂. The reducing agents of choice in these systems are typically hydrosilanes, such as phenylsilane (B129415) (PhSiH₃).

The reaction proceeds under mild conditions, often at room temperature, and is highly chemoselective. The rhodium catalyst facilitates both the imine formation and its subsequent hydrosilylation, leading to the desired secondary amine in high yield. This methodology is noted for its high efficiency and applicability to a wide range of aldehydes and amines, including anilines.

| Component | Example | Role in Reaction |

|---|---|---|

| Rhodium Catalyst | [RhCl(CO)₂]₂ | Catalyzes both imine formation and reduction |

| Reducing Agent | Phenylsilane (PhSiH₃) | Hydride source for the reduction of the imine intermediate |

| Solvent | Dichloromethane (CH₂Cl₂) | Inert solvent, reaction often run at room temperature |

Cobalt-Mediated Arylamination Techniques

The synthesis of arylamines through transition-metal catalysis is a cornerstone of modern organic chemistry. While palladium and copper have been traditionally dominant, the use of earth-abundant and more economical metals like cobalt is gaining significant traction. Cobalt-catalyzed C-N bond formation, particularly through C-H amination, represents a significant advance in synthetic efficiency.

Researchers have demonstrated that dinuclear cobalt(II) complexes can effectively catalyze selective C-H amination to form various nitrogen-containing heterocyclic compounds. researchgate.net These reactions proceed in good yields with low catalyst loading (e.g., 1 mol%), highlighting the high activity of the cobalt catalyst. researchgate.net The versatility of this method allows for the formation of 5-, 6-, and 7-membered rings, suggesting its potential applicability for the direct arylamination of substrates to form N-aryl amines. researchgate.net This approach, utilizing an aryl azide (B81097) and a cobalt catalyst, could provide a direct and atom-economical route to N-arylated compounds, representing a promising strategy for the synthesis of this compound and its analogs.

Enantioselective Synthesis of Chiral N-Benzyl Analogs

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods for producing chiral amines. Nearly half of all approved drugs feature optically active amines. nih.gov Strategies for achieving enantioselectivity in the synthesis of N-benzyl analogs of 4-methoxyaniline include biocatalysis and transition-metal catalysis.

Prominent biocatalytic approaches utilize engineered enzymes, such as myoglobin (B1173299) variants, to catalyze the asymmetric insertion of carbenoids into N-H bonds. nih.gov This method has been successfully applied to the reaction of aromatic amines with diazo esters to produce chiral α-amino acids and α-methyl-amine structures. nih.gov By engineering the chiral environment around the enzyme's active site, high levels of activity and stereoinduction can be achieved. nih.gov

In parallel, enantioselective photocatalysis has emerged as a powerful tool for constructing chiral cyclic compounds. mdpi.com Dual catalysis systems, often involving a combination of photoredox catalysts (like iridium complexes) and transition metals (like nickel or cobalt) with chiral ligands, enable various asymmetric transformations. mdpi.com These methods have been used for enantioselective C-O and C-N coupling reactions, demonstrating their potential for synthesizing chiral N-benzyl analogs with high enantioselectivity. uva.es

Table 1: Catalytic Systems for Enantioselective Synthesis

| Catalytic Approach | Catalyst System Example | Target Transformation | Key Advantage |

|---|---|---|---|

| Biocatalysis | Engineered Myoglobin Variants | Carbene N-H Insertion | High stereoinduction |

| Photocatalysis | Iridium Photosensitizer / Chiral Lewis Acid | [2+2] Photocycloaddition | High enantioselectivity (up to 96% ee) mdpi.com |

Green Chemistry Principles Applied to Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. These principles aim to reduce waste, minimize energy consumption, and use environmentally benign materials.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying product purification. A number of synthetic procedures for nitrogen-containing compounds have been successfully adapted to solvent-free conditions, often in conjunction with microwave irradiation. rsc.orgsemanticscholar.org For instance, the one-pot synthesis of N-benzyl fulleropyrrolidines has been achieved in good yield by irradiating a mixture of C60, a dibenzylamine, and an aldehyde derivative without any solvent. rsc.org This approach not only aligns with green chemistry principles but also often leads to higher yields and reduced decomposition of substrates. rsc.org

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. Compared to conventional heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatically reduced reaction times, often from hours to minutes. youtube.com This efficiency can also lead to higher product yields and purity because the shortened reaction times minimize the formation of byproducts from decomposition. youtube.com Microwave-assisted methods have been successfully applied to a wide range of reactions, including the synthesis of quinolines, benzimidazoles, and other nitrogen-containing heterocycles, often with superior results compared to conventional methods. nih.govudayton.edu

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Outcome |

|---|---|---|---|

| Quinoxaline Synthesis | Several hours | 5 minutes | Shorter reaction time, comparable yield udayton.edu |

| Quinolone Synthesis | 3 hours to overnight | 3-4 minutes | Higher yield, significantly faster nih.gov |

Atom Economy and Reaction Mass Efficiency Considerations

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired product. nih.gov An ideal reaction, such as an addition reaction, would have a 100% atom economy.

The synthesis of this compound typically proceeds through a reductive amination pathway. The first step is the condensation of 4-chlorobenzaldehyde and 4-methoxyaniline to form the intermediate N-(4-chlorobenzylidene)-4-methoxyaniline, with the elimination of one molecule of water. nih.govresearchgate.netnih.gov This elimination step inherently reduces the atom economy.

Calculation of Atom Economy for Imine Formation:

Reactants: 4-chlorobenzaldehyde (C₇H₅ClO, MW: 140.57 g/mol ) + 4-methoxyaniline (C₇H₉NO, MW: 123.15 g/mol )

Desired Product: N-(4-chlorobenzylidene)-4-methoxyaniline (C₁₄H₁₂ClNO, MW: 245.70 g/mol )

Byproduct: Water (H₂O, MW: 18.02 g/mol )

Atom Economy = (MW of Desired Product / Total MW of Reactants) x 100 Atom Economy = (245.70 / (140.57 + 123.15)) x 100 Atom Economy = (245.70 / 263.72) x 100 ≈ 93.2%

Synthesis of Precursor Intermediates

The synthesis of this compound relies on the availability of its key precursors: 4-chlorobenzaldehyde and 4-methoxyaniline.

4-Chlorobenzaldehyde: This aldehyde can be synthesized through several routes. A common laboratory and industrial method involves the hydrolysis of 4-chlorobenzal chloride. prepchem.comwikipedia.org Another pathway is the oxidation of 4-chlorobenzyl alcohol. wikipedia.org A method starting from p-chlorotoluene has also been developed, which involves chlorination followed by catalytic hydrolysis. google.com

Table 3: Synthetic Routes to 4-Chlorobenzaldehyde

| Starting Material | Key Transformation | Reagents |

|---|---|---|

| 4-chlorobenzal chloride | Hydrolysis | H₂O, H₂SO₄ prepchem.comwikipedia.org |

| 4-chlorobenzyl alcohol | Oxidation | Oxone/Bu₄NHSO₄ system |

4-Methoxyaniline (p-Anisidine): This primary amine is a crucial intermediate for dyes and pharmaceuticals. chemicalbook.com The most prevalent synthesis method is the reduction of 4-nitroanisole. wikipedia.org To address environmental concerns associated with traditional reducing agents like iron powder, catalytic hydrogenation has become the preferred method. chemicalbook.comscispace.com This technique offers high yields and is environmentally benign, as the solvent and catalyst can often be recycled. scispace.com

Formation of N-(4-Chlorobenzylidene)-4-methoxyaniline (Schiff Base)

The initial step in the synthesis is the condensation reaction between 4-methoxyaniline and 4-chlorobenzaldehyde to form the Schiff base, N-(4-chlorobenzylidene)-4-methoxyaniline. This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration.

The synthesis of the title Schiff base compound, C14H12ClNO, is achieved by reacting 4-methoxyaniline with 4-chlorobenzaldehyde. nih.govnih.gov The reaction is typically carried out in ethanol at a temperature of 367 K for a duration of 2 hours. nih.govnih.gov This method has been reported to produce the target imine in an 81% yield. nih.govresearchgate.net Schiff bases, characterized by the -C=N- imine group, are formed through the condensation of aldehydes or ketones with primary amines. ijcrcps.com

Reaction Parameters for the Synthesis of N-(4-Chlorobenzylidene)-4-methoxyaniline

| Reactant A | Reactant B | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 4-methoxyaniline | 4-chlorobenzaldehyde | Ethanol | 367 K | 2 hours | 81% |

Chemical Transformation of Imine Precursors to Benzylamines

The second step of the synthesis involves the chemical reduction of the imine double bond (C=N) of the N-(4-chlorobenzylidene)-4-methoxyaniline precursor to a single bond, yielding the final product, this compound. This transformation from an imine to a benzylamine (B48309) is a common and crucial step in the synthesis of secondary amines.

A variety of reducing agents can be employed for this conversion. canada.ca A common and effective method for the reduction of related imines involves the use of sodium borohydride (NaBH4) in a protic solvent such as methanol (B129727). For a structurally similar compound, N-(2-chlorobenzyl)-4-methoxyaniline, the imine intermediate is dissolved in methanol and treated with sodium borohydride at room temperature. prepchem.com The reaction temperature is maintained between 40-50°C during the portionwise addition of the reducing agent. prepchem.com Following the addition, the mixture is typically refluxed for a short period to ensure the completion of the reaction. prepchem.com Other reducing agents, such as sodium cyanoborohydride (NaBH3CN), are also utilized for the transformation of imines to amines. canada.ca

General Conditions for the Reduction of Imine to Benzylamine

| Imine Precursor | Reducing Agent | Solvent | Temperature |

|---|---|---|---|

| N-(chlorobenzylidene)-4-methoxyaniline | Sodium Borohydride | Methanol | Room Temperature to Reflux |

This two-step synthetic route provides an efficient pathway to this compound, leveraging the reliable formation of a Schiff base and its subsequent reduction.

Chemical Reactivity and Transformation Studies of N 4 Chlorobenzyl 4 Methoxyaniline

Fundamental Reaction Pathways of N-Alkylated Anilines

N-alkylated anilines, such as N-(4-chlorobenzyl)-4-methoxyaniline, are a class of compounds synthesized through various methods, including reductive amination of carbonyl compounds, copper-catalyzed cross-coupling with alkylborane reagents, and palladium-mediated oxidation of primary amines followed by aniline (B41778) addition. nih.gov A notable eco-friendly strategy involves the visible-light-induced N-alkylation of anilines, which proceeds without the need for metallic catalysts or external oxidants. researchgate.net

The reactivity of this compound is dictated by several key structural features:

The nitrogen lone pair , which imparts nucleophilic and basic character.

The N-C benzyl (B1604629) bond , which is susceptible to cleavage under reductive conditions.

The aromatic rings , which can undergo electrophilic substitution or be functionalized through modern coupling methodologies.

The benzylic protons , which can be involved in oxidative processes.

These features open up several fundamental reaction pathways, including further alkylation, acylation, oxidation, reduction, and participation in condensation reactions.

Strategies for Derivatization and Further Functionalization

The structure of this compound serves as a scaffold for the synthesis of more complex molecules through various derivatization strategies. These strategies often target the aromatic rings or the amine nitrogen for further functionalization.

One advanced strategy involves the metal-free, multicomponent reaction of N-protected p-anisidines (a related structure) with carbon disulfide and various amines to achieve a site-selective meta-C–S bond formation on the aniline ring. This demonstrates the potential for regioselective functionalization away from the directing influence of the amine group.

Another powerful method for derivatization involves the oxidation of the aniline moiety to generate a reactive N-aryl nitrenoid intermediate. sci-hub.se This electrophilic species can then undergo intramolecular C-N bond formation, leading to the construction of functionalized N-heterocycles such as spirocyclic or bicyclic 3H-indoles. sci-hub.se This oxidative cyclization represents a sophisticated approach to building molecular complexity from a simple aniline precursor.

For analytical purposes, the secondary amine can be targeted by derivatization reagents designed to react specifically with amine functional groups. Such reagents can be used to improve detection in mass spectrometry or chromatography by altering the physical properties of the molecule.

Investigation of Reaction Mechanisms

Nucleophilic Substitution Reactions

The nitrogen atom in this compound possesses a lone pair of electrons, making it a competent nucleophile. This nucleophilicity allows it to participate in nucleophilic substitution reactions with various electrophiles. For instance, it can undergo further N-alkylation with alkyl halides in an SN2 reaction to form a tertiary amine. However, the resonance of the nitrogen lone pair with the adjacent aromatic ring decreases its availability, making N-alkylated anilines generally weaker nucleophiles than comparable aliphatic amines.

The general mechanism for N-alkylation is as follows:

The nitrogen lone pair of the aniline derivative attacks the electrophilic carbon of an alkyl halide.

A transition state is formed where a new N-C bond is partially formed and the C-halide bond is partially broken.

The halide leaving group departs, resulting in a quaternary ammonium (B1175870) salt.

If a proton is present on the nitrogen (not the case for subsequent alkylation of a secondary amine unless it's the salt form), a base is required to neutralize the product to the tertiary amine.

Hydrolytic Transformations

The N-benzyl aniline linkage (C-N bond) is generally stable and resistant to hydrolysis under neutral or moderately acidic or basic conditions. Unlike imines or esters, which are readily cleaved by water, the amine C-N bond is robust. Significant energy input or harsh chemical conditions, such as strong oxidizing acids, are typically required to induce cleavage of this bond, and such processes are generally considered degradative rather than controlled synthetic transformations. Therefore, hydrolytic pathways are not a prominent feature of the chemical reactivity of this compound.

Condensation Reactions

As a secondary amine, this compound reacts differently with carbonyl compounds than its primary amine precursor, 4-methoxyaniline. While primary amines condense with aldehydes and ketones to form imines (Schiff bases), secondary amines react to form enamines. ucalgary.cachemistrysteps.com

The mechanism involves:

Nucleophilic attack of the secondary amine on the carbonyl carbon to form a zwitterionic intermediate.

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group by an acid catalyst, turning it into a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation of an adjacent carbon (the α-carbon) to form the C=C double bond of the enamine product. ucalgary.ca

Furthermore, this compound can participate as the amine component in the Mannich reaction . This is a three-component condensation between an aldehyde (often non-enolizable, like formaldehyde), a primary or secondary amine, and a compound with an acidic proton (like an enolizable ketone). wikipedia.org The reaction first forms an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the ketone to produce a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgyoutube.com

Oxidation and Reduction Pathways

Oxidation

N-alkylated anilines can undergo oxidation through several distinct pathways, depending on the conditions.

Anodic Oxidation : Electrochemical oxidation of N-alkylanilines typically leads to coupling products. The initial step is the formation of a cation radical, which can then couple in a head-to-tail fashion to form diphenylamine (B1679370) derivatives or tail-to-tail to yield substituted benzidines. acs.org Under aqueous conditions, these intermediates can be further oxidized and hydrolyzed, ultimately yielding p-benzoquinone. acs.org

Chemical Oxidation : The use of chemical oxidants can lead to different outcomes. For example, oxidation can produce N-hydroxylamines, which may be further oxidized to nitroso or nitrone derivatives. uomustansiriyah.edu.iq A synthetically useful pathway involves oxidation with reagents like (diacetoxyiodo)benzene (B116549) (PIDA) to generate N-aryl nitrenoid intermediates, which can be trapped intramolecularly to form heterocyclic products. sci-hub.se

Reduction

The most significant reduction pathway for this compound is the cleavage of the N-benzyl bond via catalytic hydrogenolysis. This reaction is a widely used deprotection strategy in organic synthesis. nih.govacs.org

The reaction involves treating the compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The N-C(benzyl) bond is cleaved, yielding 4-methoxyaniline and 4-chlorotoluene. A critical aspect of this reaction for this specific molecule is the potential for concurrent dehalogenation (removal of the chlorine atom). However, studies have shown that selective hydrogenolysis of a benzyl group in the presence of an aromatic chlorine is achievable by carefully selecting the catalyst and controlling reaction conditions, allowing for the isolation of the desired debenzylated product while preserving the chloro-substituent. nacatsoc.org

| Substrate Type | Catalyst | Hydrogen Source | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| N-Benzylaniline | Pd/C | H₂ (gas) | Ethanol (B145695) | RT, 1 atm | Aniline | High | nih.gov |

| N-Benzylaniline | Pd/C + Nb₂O₅/C | H₂ (gas) | Methanol (B129727) | RT, 1 atm | Aniline | >99% | nih.gov |

| Benzyl ether with aromatic Cl | 5% Pd/C (unreduced) | H₂ (gas) | Not specified | Not specified | Debenzylated product | >99% selectivity | nacatsoc.org |

Lack of Publicly Available Research Hinders Analysis of this compound in Nitrene Transfer Reactions

Despite a comprehensive search of scientific literature and chemical databases, there is no publicly available research detailing the chemical reactivity and transformation studies of this compound, specifically concerning nitrene transfer reactions. This scarcity of information prevents a detailed analysis as requested.

Nitrene transfer reactions are a significant class of reactions in organic chemistry, enabling the formation of carbon-nitrogen bonds through the transfer of a nitrene group to a substrate. These reactions are crucial for the synthesis of various nitrogen-containing compounds, such as aziridines and aminated products. The study of how a specific compound like this compound behaves in such reactions would involve investigating its reactivity with various nitrene precursors and catalysts, and characterizing the resulting products and reaction efficiencies.

However, extensive searches have not yielded any studies that have subjected this compound to nitrene transfer conditions. Research in this area often focuses on the development of new catalysts and methodologies, and the substrates used are typically chosen to demonstrate the broad applicability of a new method. It appears that this compound has not yet been selected as a substrate in such studies that have been published in the public domain.

Consequently, there are no detailed research findings, data tables, or specific outcomes to report for the nitrene transfer reactions of this particular compound. Any discussion on its potential reactivity in this context would be purely speculative and would not be based on documented scientific evidence.

Computational and Theoretical Chemistry Investigations of N 4 Chlorobenzyl 4 Methoxyaniline

Quantum Chemical Calculation Methodologies

Average Localized Ionization Energy (AIE) Determinations

No studies detailing the calculation or analysis of the Average Localized Ionization Energy for N-(4-chlorobenzyl)-4-methoxyaniline were found.

Electronic Structure and Bonding Analysis

Reduced Density Gradient (RDG) Analysis

There are no available research articles or data repositories that provide a Reduced Density Gradient (RDG) analysis to investigate the non-covalent interactions within this compound.

Computational Studies of Reaction Mechanisms and Pathways

A thorough literature search did not reveal any computational studies focused on the reaction mechanisms and pathways involving this compound.

Molecular Modeling and Dynamics Simulations

No publications on molecular modeling or molecular dynamics simulations specifically for this compound were identified.

Due to the lack of available data for the specified compound, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

Advanced Analytical Methodologies in N 4 Chlorobenzyl 4 Methoxyaniline Research

Chromatographic Separation and Purity Assessment

The separation and purity assessment of N-(4-chlorobenzyl)-4-methoxyaniline are predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for separating the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, is used with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the aniline (B41778) derivative exhibits strong absorbance. Because many aniline derivatives are polar, HPLC is often a suitable alternative to GC, as it does not require a derivatization step to improve volatility. thermofisher.com

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. This compound can be analyzed by GC, often using a capillary column coated with a non-polar or mid-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., SE-54). epa.gov The sample is vaporized in a heated injection port and carried through the column by an inert carrier gas like helium or nitrogen. A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds, although a Nitrogen-Phosphorus Detector (NPD) can offer enhanced selectivity for nitrogen-containing compounds like anilines. epa.gov For complex samples, GC coupled with Mass Spectrometry (GC-MS) is highly recommended for unambiguous identification of the compound and any impurities. epa.govunodc.org

Purity assessment is performed by calculating the area percentage of the main compound peak relative to the total area of all peaks in the chromatogram. The identification of unknown impurity peaks often requires mass spectrometry. LC-MS, which combines the separation power of HPLC with the identification capabilities of mass spectrometry, is a mainstay tool for the structural characterization of impurities and degradation products in pharmaceutical analysis. kuleuven.be

The following table outlines typical starting parameters for the chromatographic analysis of this compound.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Stationary Phase/Column | C18 bonded silica (e.g., 4.6 x 250 mm, 5 µm) | Fused silica capillary column, e.g., SE-54 (30 m x 0.25 mm) epa.gov |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient or isocratic mixture | Helium or Nitrogen |

| Detector | UV-Vis Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) epa.gov |

| Typical Flow Rate | 0.5 - 1.5 mL/min | 1 - 2 mL/min |

| Temperature | Column oven at ambient or slightly elevated temperature (e.g., 30-40 °C) | Temperature-programmed oven (e.g., 150 °C to 280 °C) |

Specialized Detection Enhancements (e.g., Post-Column Derivatization)

To improve detection limits, enhance selectivity, or analyze trace amounts of this compound in complex matrices, specialized detection techniques can be employed. These methods go beyond standard UV or FID detection.

Post-Column Derivatization (PCD) in HPLC is a powerful strategy used to chemically modify an analyte after it has been separated on the column but before it reaches the detector. nih.gov This is done to create a derivative with superior detection properties. researchgate.net Since this compound is a secondary amine, it can react with specific derivatizing agents. actascientific.comrsc.org For instance, reagents like 9-fluorenylmethyl-chloroformate (FMOC) or 1,2-naphthoquinone-4-sulfonate (NQS) react with secondary amines to form highly fluorescent or strongly UV-absorbing products. actascientific.comrsc.orgresearchgate.net This allows for the use of highly sensitive fluorescence or UV-Vis detectors, significantly lowering the limits of detection and quantification. nih.gov

Mass Spectrometry (MS) as a Detector is one of the most powerful and specific detection methods available. Hyphenated techniques like LC-MS and GC-MS provide both high sensitivity and structural information, which is invaluable for definitive identification. unodc.orgkuleuven.be

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, making it a premier tool for analyzing non-volatile compounds. kuleuven.bemdpi.com

GC-MS is used to confirm the identity of volatile analytes. The mass spectrum of an unknown compound can be compared to a library of known spectra for positive identification. epa.govnih.gov

In both techniques, operating in Selected Ion Monitoring (SIM) mode allows the instrument to look for specific mass-to-charge ratio (m/z) fragments characteristic of the target molecule. This drastically reduces chemical noise from the sample matrix and enhances sensitivity.

The table below summarizes these advanced detection methodologies.

| Technique | Principle | Advantages for this compound Analysis |

| Post-Column Derivatization (PCD) with Fluorescence Detection | After HPLC separation, a reagent is mixed with the eluent to form a fluorescent derivative of the secondary amine. actascientific.com | Dramatically increases sensitivity and selectivity; allows for trace-level detection. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by ionization and detection based on mass-to-charge ratio. kuleuven.be | High specificity for unambiguous identification; excellent sensitivity; applicable to non-volatile compounds. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC followed by ionization and detection based on mass-to-charge ratio. unodc.org | Provides structural confirmation; high sensitivity; ideal for volatile compounds and impurity profiling. epa.govnih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.